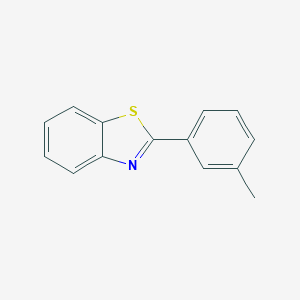

2-(3-Methylphenyl)-1,3-benzothiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-Methylphenyl)-1,3-benzothiazole is an organic compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both a benzene ring and a thiazole ring. This specific compound is characterized by the presence of a methyl group attached to the phenyl ring at the third position. Benzothiazoles are known for their diverse biological activities and are used in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylphenyl)-1,3-benzothiazole typically involves the cyclization of o-aminothiophenol with 3-methylbenzaldehyde. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction conditions often include heating the mixture to temperatures around 100-150°C to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of catalysts such as Lewis acids can also enhance the efficiency of the reaction.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding amine.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for the introduction of various substituents. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid); reactions often require acidic or basic conditions.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Applications De Recherche Scientifique

Anticancer Properties

The primary application of 2-(3-Methylphenyl)-1,3-benzothiazole lies in its anticancer properties . Research indicates that compounds within the benzothiazole family exhibit significant antitumor activity against various cancer cell lines.

In Vitro and In Vivo Studies

In vitro studies have demonstrated that derivatives of benzothiazole, including this compound, can significantly inhibit cell proliferation in various cancer types. For instance, it has shown effectiveness against breast cancer cell lines like MCF-7 and MDA-MB-231, with IC50 values indicating potent anti-proliferative effects .

In vivo studies support these findings, where animal models treated with this compound exhibited reduced tumor growth and metastasis compared to control groups .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield high-purity products suitable for biological testing. Recent advancements have focused on developing derivatives with enhanced solubility and bioavailability through structural modifications .

Broader Biological Applications

Beyond its anticancer properties, this compound has been investigated for other biological activities:

- Anti-inflammatory : Some studies suggest that benzothiazole derivatives possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .

- Antimicrobial : The compound has also shown promise as an antimicrobial agent against various pathogens .

- Neuroprotective : Research indicates potential applications in neuroprotection, particularly concerning Alzheimer's disease diagnostics and treatment .

Case Studies

Several case studies illustrate the efficacy of this compound in clinical settings:

- Breast Cancer : A study demonstrated that this compound inhibited tumor growth in a mouse model of breast cancer by affecting cellular signaling pathways related to cell proliferation and survival .

- Metastasis Reduction : Another significant finding was its ability to reduce lung metastasis in mice injected with aggressive breast cancer cells, suggesting its potential as a therapeutic agent for metastatic disease .

Mécanisme D'action

The biological activity of 2-(3-Methylphenyl)-1,3-benzothiazole is primarily attributed to its ability to interact with specific molecular targets. For instance, its anticancer properties are linked to its interaction with DNA and inhibition of topoisomerase enzymes, which are crucial for DNA replication and cell division. The compound can also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparaison Avec Des Composés Similaires

2-Phenylbenzothiazole: Lacks the methyl group on the phenyl ring, which can influence its reactivity and biological activity.

2-(4-Methylphenyl)-1,3-benzothiazole: Similar structure but with the methyl group at the fourth position, which can lead to different chemical and biological properties.

2-(3-Chlorophenyl)-1,3-benzothiazole:

Uniqueness: 2-(3-Methylphenyl)-1,3-benzothiazole is unique due to the specific positioning of the methyl group, which can significantly influence its chemical reactivity and biological activity. This positioning can enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications.

Activité Biologique

2-(3-Methylphenyl)-1,3-benzothiazole is a compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and apoptotic properties, supported by relevant research findings and case studies.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. For instance, a study highlighted its inhibitory effects on both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial capabilities.

Anticancer Properties

The anticancer activity of this compound has been a focal point in recent research. One notable study investigated its effects on breast cancer cell lines, particularly MDA-MB-231 (triple-negative breast cancer) and MCF-7 (estrogen receptor-positive). The compound demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating strong efficacy. Specifically, the IC50 for MDA-MB-231 cells was reported at approximately 4.02 μM, while for MCF-7 cells it was around 85.8 nM .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 4.02 | Induces apoptosis via caspase activation |

| MCF-7 | 0.0858 | Inhibits cell proliferation |

The mechanism through which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. This is primarily mediated by the activation of procaspase-3 to caspase-3, leading to programmed cell death. A study identified that compounds related to benzothiazole derivatives could effectively activate this pathway in various cancer cell lines .

Case Studies

Several case studies have illustrated the compound's potential in clinical settings:

- Breast Cancer In Vivo Study : An in vivo experiment involving mice injected with MDA-MB-231 cells showed that treatment with this compound significantly reduced tumor growth compared to control groups. The treated mice exhibited smaller tumors and fewer metastatic lesions .

- Cervical Cancer : Another study evaluated the compound's effects on HeLa cells (cervical cancer). The results indicated a notable reduction in cell viability and proliferation rates when treated with varying concentrations of the compound .

Propriétés

IUPAC Name |

2-(3-methylphenyl)-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NS/c1-10-5-4-6-11(9-10)14-15-12-7-2-3-8-13(12)16-14/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPKWWUOUYBJTGE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.